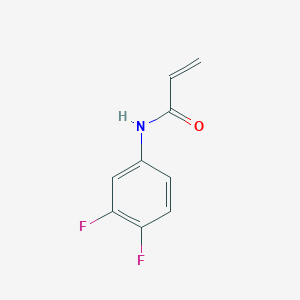

N-(3,4-difluorophenyl)prop-2-enamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3,4-difluorophenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F2NO/c1-2-9(13)12-6-3-4-7(10)8(11)5-6/h2-5H,1H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLGLEYKCHMFPV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=C(C=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Computational and Theoretical Investigations of N 3,4 Difluorophenyl Prop 2 Enamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern computational chemistry, providing a theoretical lens to examine molecular properties at the electronic level.

Density Functional Theory (DFT) Methodologies and Basis Set Selection

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is favored for its balance of accuracy and computational cost. The choice of the functional and the basis set is crucial for obtaining reliable results. A common and well-regarded combination for organic molecules like N-(3,4-difluorophenyl)prop-2-enamide is the B3LYP functional with a 6-311++G(d,p) basis set.

B3LYP (Becke, 3-parameter, Lee-Yang-Parr) : This is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. It is known for its robustness in predicting molecular geometries and energies.

6-311++G(d,p) : This is a triple-zeta basis set that provides a flexible description of the electron distribution. The '++' indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms, which are important for describing weakly bound electrons and non-covalent interactions. The '(d,p)' denotes the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for the description of non-spherical electron densities, which is critical for accurate geometry and energy calculations.

Molecular Equilibrium Geometry Optimization

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the equilibrium geometry. This is achieved through a process called geometry optimization. Starting from an initial guess of the molecular structure, the energy of the molecule is calculated and then systematically minimized by adjusting the atomic coordinates. This iterative process continues until a stationary point on the potential energy surface is found, which corresponds to a stable conformation of the molecule. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

A theoretical data table for the optimized geometry of this compound would resemble the following, with placeholder values:

| Parameter | Atom Connection | Value (Å or °) |

| Bond Length | C1-C2 | Value |

| C2-C3 | Value | |

| C3=O4 | Value | |

| C3-N5 | Value | |

| N5-H6 | Value | |

| N5-C7 | Value | |

| C7-C8 | Value | |

| ... | ... | Value |

| Bond Angle | C1-C2-C3 | Value |

| C2-C3-O4 | Value | |

| C2-C3-N5 | Value | |

| ... | ... | Value |

| Dihedral Angle | C1-C2-C3-N5 | Value |

| C2-C3-N5-C7 | Value | |

| ... | ... | Value |

Electronic Structure and Reactivity Descriptors

Once the optimized geometry is obtained, a variety of electronic properties can be calculated to understand the molecule's reactivity and behavior.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : This is the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons.

LUMO : This is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy suggests a greater ability to accept electrons.

HOMO-LUMO Gap : The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A large gap implies high stability and low reactivity, while a small gap suggests that the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be located primarily on the prop-2-enamide moiety and the phenyl ring, while the LUMO would also be distributed across the conjugated system.

A theoretical data table for the FMO analysis would appear as follows:

| Parameter | Energy (eV) |

| EHOMO | Value |

| ELUMO | Value |

| Energy Gap (ΔE) | Value |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate different electrostatic potential values.

Red regions : Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. These are typically found near electronegative atoms like oxygen and fluorine.

Blue regions : Represent areas of positive electrostatic potential, which are prone to nucleophilic attack. These are often located around hydrogen atoms, particularly those attached to electronegative atoms.

Green regions : Denote areas of neutral potential.

For this compound, the MEP map would likely show negative potential around the carbonyl oxygen and the fluorine atoms, and positive potential near the amide hydrogen and the vinylic hydrogens.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of lone pairs, core orbitals, and bonding and antibonding orbitals.

NBO analysis is particularly useful for studying intramolecular charge transfer (ICT) and hyperconjugative interactions. The stabilization energy, E(2), associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO is calculated. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

A theoretical NBO analysis data table would list the key donor-acceptor interactions and their stabilization energies:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) O4 | π(C2-C3) | Value |

| LP(1) N5 | π(C3-O4) | Value |

| π(C8-C13) | π*(C11-C12) | Value |

| ... | ... | Value |

Non-Linear Optical (NLO) Properties from Theoretical Calculations

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as a high-intensity laser. These materials are crucial for modern technologies like telecommunications and data processing. Computational methods are widely used to predict the NLO properties of new organic molecules, guiding synthetic efforts toward promising candidates.

The first-order hyperpolarizability (β₀ or βtot) is a key tensor quantity that measures a molecule's ability to cause second-order NLO effects, such as second-harmonic generation (SHG). Large β₀ values are indicative of a strong NLO response. The magnitude of β₀ is highly dependent on the molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system, which facilitates intramolecular charge transfer.

DFT calculations are a standard method for computing β₀. The calculation involves determining the components of the hyperpolarizability tensor and deriving the total magnitude.

Table 2: Example of Calculated First-Order Hyperpolarizability (Illustrative)

| Molecule | Computational Method | β₀ (x 10-30 esu) |

|---|---|---|

| Urea (Reference) | DFT/B3LYP | 0.38 |

| Example Donor-Acceptor Molecule | DFT/CAM-B3LYP | 50.2 |

| Example π-conjugated System | DFT/M06-2X | 120.7 |

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. For this compound, these methods can predict how it might interact with biological targets and how it behaves in a dynamic environment.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govdigitellinc.com This method is fundamental in drug discovery for screening potential drug candidates and elucidating their mechanism of action. nih.gov

The process involves:

Obtaining the 3D structures of the ligand (e.g., this compound) and the protein target.

Sampling a large number of orientations of the ligand within the protein's binding site.

Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each orientation. A lower score typically indicates a more favorable interaction.

For acrylamide-based compounds, docking studies often investigate covalent interactions, particularly the Michael addition reaction between the acrylamide's β-carbon and cysteine residues in proteins. researchgate.netfrontiersin.orgnih.gov Docking scores can help discriminate between primary and secondary reaction sites on a protein. nih.gov

Table 3: Example of Molecular Docking Results (Illustrative)

| Ligand | Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Example Inhibitor A | Kinase B | -9.5 | LYS-72, GLU-91, LEU-134 |

| Example Inhibitor C | Protease D | -8.2 | ASP-25, ILE-50, GLY-27 |

| Acrylamide (B121943) | GAPDH (Cys152) | -5.1 | CYS-152 (covalent), HIS-179 |

Molecular Dynamics (MD) simulations compute the movements of atoms in a molecular system over time, providing a detailed view of its dynamic behavior. researchgate.net An MD simulation for a molecule like this compound could reveal:

Conformational Flexibility: How the molecule flexes and changes shape in solution. This includes rotation around single bonds, such as the bond connecting the phenyl ring and the amide group.

Solvation Effects: How the molecule interacts with solvent molecules (e.g., water), which can influence its conformation and reactivity. rsc.org

Stability of Complexes: When combined with docking, MD simulations can assess the stability of a predicted ligand-protein complex over time, confirming whether the initial binding pose is maintained. nih.govacs.org

Simulations of polymers containing N-substituted acrylamides have been used to understand how functional groups alter the solvation shell and conformational transitions. rsc.orgmdpi.com These simulations track properties like radius of gyration, hydrogen bonding, and the residence time of water molecules to build a comprehensive picture of the molecule's behavior. rsc.orgmdpi.com

N 3,4 Difluorophenyl Prop 2 Enamide As a Building Block in Complex Chemical Synthesis

Strategic Use in the Synthesis of Diverse Organic Compounds

The strategic value of N-(3,4-difluorophenyl)prop-2-enamide in organic synthesis lies in its identity as an enamide. Enamides are recognized as stable yet reactive intermediates that are valuable in constructing larger molecular frameworks. capes.gov.bracs.org Unlike more reactive enamines, enamides can often be isolated and purified, making them reliable starting materials. nih.gov

The 3,4-difluorophenyl group is a common structural motif in pharmaceuticals and agrochemicals, prized for its ability to enhance metabolic stability and binding affinity. The synthesis of compounds incorporating this group is therefore of significant interest. This compound serves as a practical precursor for introducing this fluorinated moiety while simultaneously providing a reactive acrylamide (B121943) handle for subsequent transformations. This dual functionality allows for its use in multi-step syntheses where both the aromatic and vinylic parts of the molecule can be selectively modified to build molecular diversity.

Integration into Polymer Chemistry and Advanced Functional Materials

The prop-2-enamide (acrylamide) portion of the molecule makes it a suitable monomer for integration into polymer chains. Acrylamide-based monomers are fundamental in materials science for producing hydrogels and other functional polymers. nih.gov The incorporation of this compound into a polymer backbone would be expected to confer specific properties due to the presence of the difluorophenyl group. Fluorinated polymers are well-known for their high thermal stability, chemical resistance, and unique solubility and surface properties (hydrophobicity). These characteristics make such polymers candidates for advanced applications, including specialty membranes, coatings, and advanced electronic materials.

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule, mimicking the lock-and-key mechanism of natural antibodies. nih.gov The fabrication process relies on the self-assembly of a functional monomer around a template molecule, followed by polymerization. Acrylamide and its derivatives are frequently chosen as functional monomers because their amide groups are excellent hydrogen bond donors and acceptors. nih.gov These hydrogen bonding interactions between the monomer and the template are crucial for creating a well-defined and selective binding cavity after the template is removed. nih.govnih.gov

This compound possesses the necessary amide functionality to participate in these critical non-covalent interactions. Therefore, it is a structurally suitable candidate for use as a functional monomer in the synthesis of MIPs for the selective recognition and separation of specific target analytes. nih.govcapes.gov.br

Contribution to Novel Carbon-Carbon and Carbon-Heteroatom Bond-Forming Reactions

The chemical structure of this compound offers several sites for the formation of new chemical bonds, making it a valuable substrate in developing novel synthetic methodologies. Enamides and enecarbamates have been successfully employed as nucleophiles in various stereoselective carbon-carbon and carbon-nitrogen bond-forming reactions. capes.gov.brnih.govacs.org

The primary modes of reactivity can be summarized as follows:

Carbon-Carbon Bond Formation: The electron-deficient C=C double bond is a classic Michael acceptor. It can react with a wide range of carbon-based nucleophiles, enabling the formation of new carbon-carbon bonds at the β-position to the carbonyl group. biorxiv.orgnews-medical.net

Carbon-Heteroatom Bond Formation: The molecule can participate in carbon-heteroatom bond formation in several ways. Transition metal-catalyzed reactions, for instance, can facilitate the addition of nitrogen or oxygen nucleophiles across the double bond. nih.gov Furthermore, the N-H bond of the amide itself can be deprotonated and engaged in substitution reactions.

The reactive sites and potential transformations are detailed in the table below.

| Reactive Site | Functional Group | Potential Bond-Forming Reactions |

| C=C Double Bond | α,β-Unsaturated Amide | Michael Addition (C-C, C-N, C-O, C-S bond formation), Cycloadditions, Hydroarylation, Radical Additions. capes.gov.brmdpi.com |

| Amide N-H | Secondary Amide | N-Alkylation, N-Arylation (after deprotonation). |

| Aromatic C-F Bonds | Difluorophenyl Ring | Nucleophilic Aromatic Substitution (SNAr) under forcing conditions to form C-O, C-N, or C-S bonds. |

| Aromatic C-H Bonds | Difluorophenyl Ring | Directed C-H functionalization/activation for C-C or C-Heteroatom bond formation. nih.gov |

Role in the Construction of Heterocyclic Systems

N-Arylacrylamides, such as this compound, are exceptionally useful precursors for the synthesis of nitrogen-containing heterocyclic compounds. These ring systems are foundational structures in a vast number of pharmaceuticals and biologically active molecules. Recent advances in synthetic chemistry, particularly in photoredox and radical catalysis, have established efficient pathways for the cyclization of N-arylacrylamides. mdpi.com

Specifically, intramolecular cyclization reactions can be initiated where a radical is generated on the acrylamide moiety or the aryl ring, leading to the formation of key heterocyclic cores:

Oxindole (B195798) Synthesis: A 5-endo-trig cyclization, where the ortho-position of the phenyl ring attacks the β-carbon of the acrylamide, results in the formation of an oxindole ring system. This transformation has been achieved using various catalytic methods. mdpi.comacs.org

Dihydroquinolinone Synthesis: A 6-endo-trig cyclization pathway leads to the formation of dihydroquinolin-2-ones. This selectivity can be controlled by the choice of catalyst and reaction conditions, providing access to another important heterocyclic scaffold from the same starting material. nih.govresearchgate.netacs.org

Given that this compound is an N-arylacrylamide, it is an ideal substrate for these modern synthetic strategies, enabling the construction of complex, fluorinated heterocyclic products. nih.gov

Future Directions and Research Perspectives in N 3,4 Difluorophenyl Prop 2 Enamide Chemistry

Development of Green and Sustainable Synthetic Routes

The chemical industry's shift towards sustainability necessitates the development of greener synthetic pathways for N-(3,4-difluorophenyl)prop-2-enamide. Traditional amide synthesis often involves hazardous reagents and solvents, generating significant waste. researchgate.netchemistryviews.org Future research will likely focus on methods that align with the principles of green chemistry, such as enzymatic catalysis and the use of eco-friendly solvents. nih.govsciepub.com

Enzymatic approaches, for instance, can offer high selectivity and operate under mild conditions, minimizing energy consumption and by-product formation. nih.gov Another promising avenue is the use of electrosynthesis, which can reduce the reliance on chemical oxidants and reductants. rsc.org The development of catalytic methods that proceed with high atom economy, such as the direct amidation of carboxylic acids or palladium-catalyzed hydroaminocarbonylation, will also be crucial. sciepub.comchemistryviews.org These sustainable methods aim to reduce the environmental footprint associated with the production of this compound. mdpi.com

Table 1: Comparison of Synthetic Routes for this compound

| Feature | Conventional Route (e.g., Acyl Chloride) | Potential Green Route (e.g., Enzymatic) |

|---|---|---|

| Starting Materials | Prop-2-enoic acid (converted to acyl chloride), 3,4-difluoroaniline | Prop-2-enoic acid, 3,4-difluoroaniline |

| Reagents | Thionyl chloride or oxalyl chloride | Immobilized lipase |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Bio-based solvents (e.g., 2-Methyl-THF) or water acs.org |

| By-products | HCl, SO2, stoichiometric salts | Water |

| Energy Input | Often requires heating | Typically room temperature or mild heat |

| Environmental Impact | High | Low |

Application of Advanced Spectroscopic Techniques for Dynamic Studies

A deeper understanding of the dynamic nature of this compound at the molecular level is essential for predicting its reactivity and interactions. Advanced spectroscopic techniques are powerful tools for such investigations. Dynamic NMR (D-NMR) spectroscopy, for example, can provide valuable insights into conformational changes, rotational barriers around the amide bond, and the kinetics of intermolecular exchange processes. researchgate.netnih.gov

Furthermore, ultrafast spectroscopic methods, such as transient absorption and two-dimensional infrared (2D-IR) spectroscopy, can probe the molecule's behavior on femtosecond to picosecond timescales. msu.eduacs.org These techniques can elucidate the pathways of energy relaxation after photoexcitation and follow the structural evolution during chemical reactions in real-time. ucl.ac.uknih.gov Such detailed dynamic information is critical for understanding the structure-property relationships that govern the behavior of this compound. dcu.ieresearchgate.net

Table 2: Advanced Spectroscopic Techniques for Dynamic Analysis

| Technique | Information Gained | Timescale |

|---|---|---|

| Dynamic NMR (D-NMR) | Conformational exchange, rotational barriers, reaction kinetics. researchgate.netnih.gov | Milliseconds to seconds |

| Ultrafast Transient Absorption Spectroscopy | Excited-state lifetimes, charge transfer dynamics, reaction intermediates. ucl.ac.uk | Femtoseconds to nanoseconds |

| 2D-IR Spectroscopy | Vibrational couplings, molecular structure fluctuations, hydrogen-bond dynamics. wikipedia.org | Picoseconds |

| Femtosecond Stimulated Raman Spectroscopy (FSRS) | Time-resolved vibrational spectra of transient species. | Femtoseconds to picoseconds |

Integration of Multiscale Computational Modeling Approaches

Computational modeling has become an indispensable tool in modern chemistry for predicting molecular properties and reaction mechanisms. For this compound, multiscale modeling approaches can provide a comprehensive understanding of its behavior from the electronic to the macroscopic level.

At the quantum mechanical level, Density Functional Theory (DFT) calculations can be employed to determine the molecule's electronic structure, vibrational frequencies, and NMR chemical shifts. researchgate.netnih.gov These calculations can also be used to model reaction pathways and predict activation energies for various chemical transformations. mdpi.com Moving to a larger scale, Molecular Dynamics (MD) simulations can be used to study the conformational landscape of the molecule and its interactions with solvents or other molecules in a condensed phase. arxiv.orgacs.org This integration of computational methods will be instrumental in guiding experimental work and accelerating the discovery of new applications for this compound. mdpi.com

Table 3: Computational Modeling Techniques and Their Applications

| Modeling Technique | Key Insights for this compound |

|---|---|

| Density Functional Theory (DFT) | Optimized geometry, electronic properties (HOMO/LUMO), spectroscopic predictions (IR, NMR), reaction mechanisms. nih.govnepjol.info |

| Time-Dependent DFT (TD-DFT) | Prediction of electronic absorption and emission spectra. clemson.edu |

| Molecular Dynamics (MD) Simulations | Conformational analysis, solvation effects, intermolecular interactions, diffusion properties. ucl.ac.uk |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of intramolecular and intermolecular hydrogen bonding. |

Rational Design of Analogues for Targeted Chemical Transformations

The concept of rational design involves the strategic modification of a molecule's structure to achieve a desired function. wikipedia.org For this compound, this approach can be used to create a library of analogues with fine-tuned electronic and steric properties. By systematically altering the substitution pattern on the phenyl ring or modifying the acrylamide (B121943) moiety, it is possible to control the molecule's reactivity and selectivity in various chemical transformations.

For instance, introducing electron-donating or electron-withdrawing groups could modulate the electrophilicity of the double bond, influencing its susceptibility to nucleophilic attack. Deep learning and other computational tools can accelerate this process by predicting the properties of virtual compounds before their synthesis. researchgate.netacs.orgarxiv.org This strategy of property-driven design can lead to the development of novel reagents, catalysts, or building blocks for the synthesis of complex organic molecules.

Table 4: Proposed Analogues and Their Potential Applications

| Structural Modification | Rationale | Potential Application |

|---|---|---|

| Introduction of a hydroxyl group on the phenyl ring | Enhance hydrogen bonding capabilities and potential for coordination. | Precursor for novel ligands or polymers. |

| Substitution of the vinyl hydrogens with alkyl groups | Increase steric hindrance and alter reactivity. | Probe for studying reaction mechanisms. |

| Replacement of the phenyl ring with a heterocyclic scaffold | Introduce new electronic properties and potential for biological interactions. | Development of novel bioactive compounds. |

| Polymerization of the acrylamide group | Creation of a polymer with specific thermal and chemical properties. | Advanced material development. |

Expanding the Utility in Emerging Areas of Materials Science

The unique combination of a fluorinated aromatic system and a polymerizable acrylamide group makes this compound an attractive candidate for applications in materials science. nih.gov The presence of fluorine can impart desirable properties such as thermal stability, chemical resistance, and low surface energy. flogen.orgprecedenceresearch.com

Future research could explore the polymerization of this compound to create novel fluorinated polymers. man.ac.ukacs.org These materials could find use in a variety of advanced applications, including high-performance coatings, membranes for separation processes, and dielectric materials for electronics. Furthermore, the molecule could serve as a functional monomer in the synthesis of copolymers, allowing for the precise tuning of material properties. The incorporation of this compound into composites could also lead to materials with enhanced functionalities. acs.org

Table 5: Potential Applications in Materials Science

| Application Area | Relevant Properties of this compound |

|---|---|

| High-Performance Coatings | Low surface energy, hydrophobicity, thermal and chemical stability from the difluorophenyl group. nih.gov |

| Advanced Polymers | Polymerizable acrylamide moiety, potential for high thermal stability. |

| Functional Membranes | Chemical inertness and potential for creating specific pore environments. |

| Organic Electronics | Tunable electronic properties through derivatization. precedenceresearch.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.